molecular formula C12H15NO2 B14811112 5-Cyclopropoxy-4-isopropylpicolinaldehyde

5-Cyclopropoxy-4-isopropylpicolinaldehyde

Cat. No.: B14811112
M. Wt: 205.25 g/mol
InChI Key: NKRJENGMSNSEFO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-isopropylpicolinaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a picolinaldehyde core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-isopropylpicolinaldehyde typically involves the reaction of 4-isopropylpicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-isopropylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the cyclopropoxy group.

Major Products Formed

    Oxidation: 5-Cyclopropoxy-4-isopropylpicolinic acid.

    Reduction: 5-Cyclopropoxy-4-isopropylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-4-isopropylpicolinaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-isopropylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-isopropylpicolinaldehyde is unique due to the presence of both cyclopropoxy and isopropyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and a valuable probe in biochemical research .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-cyclopropyloxy-4-propan-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C12H15NO2/c1-8(2)11-5-9(7-14)13-6-12(11)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3

InChI Key

NKRJENGMSNSEFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC(=C1)C=O)OC2CC2

Origin of Product

United States

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